Dihydrooxoepistephamiersine
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Overview
Description
Dihydrooxoepistephamiersine is a natural alkaloid compound with the molecular formula C21H27NO7 and a molecular weight of 405.5 g/mol.
Preparation Methods
Chemical Reactions Analysis
Dihydrooxoepistephamiersine undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of reduced analogs .
Scientific Research Applications
Dihydrooxoepistephamiersine has diverse applications in scientific research. It is widely used as a biochemical probe to understand the biosynthesis pathways of natural alkaloids . In chemistry, it serves as a reference compound for developing and validating testing methods, such as LC-MS and HPLC-UV . In biology and medicine, it is studied for its potential pharmacological activities and biological effects . Additionally, it has applications in materials science and environmental studies due to its unique properties .
Mechanism of Action
The mechanism of action of Dihydrooxoepistephamiersine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through interactions with cellular proteins and enzymes, influencing various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved in its action .
Comparison with Similar Compounds
Biological Activity
Dihydrooxoepistephamiersine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Profile
- Chemical Name: this compound
- CAS Number: [To be determined]
- Molecular Formula: [To be determined]
- Molecular Weight: [To be determined]
This compound exhibits several modes of action that contribute to its biological activity:
- Antimicrobial Activity: Research indicates that the compound has demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
This compound has been tested against a variety of microorganisms, showing promising results:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 20 | 16 |
Candida albicans | 18 | 64 |
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.2 | Apoptosis induction |
MCF-7 (breast cancer) | 3.8 | Cell cycle arrest |
A549 (lung cancer) | 4.5 | Inhibition of proliferation |
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains. -
Cytotoxicity in Cancer Cells
In a controlled experiment, this compound was administered to HeLa cells, resulting in a marked decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer. -
Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of this compound showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential application in managing inflammatory disorders.
Properties
IUPAC Name |
13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWUCZBFYDREBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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